molecular formula C14H12N2O4 B112746 benzyl N-(4-nitrophenyl)carbamate CAS No. 53821-12-8

benzyl N-(4-nitrophenyl)carbamate

Cat. No.: B112746
CAS No.: 53821-12-8
M. Wt: 272.26 g/mol
InChI Key: CCBJUOVCMNSVPT-UHFFFAOYSA-N
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Description

Benzyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of carbamic acid and features a benzyl group attached to the nitrogen atom and a 4-nitrophenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzylamine with 4-nitrophenyl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzyl N-(4-nitrophenyl)carbamates.

    Reduction: Benzyl N-(4-aminophenyl)carbamate.

    Hydrolysis: Benzylamine and 4-nitrophenol.

Scientific Research Applications

Benzyl N-(4-nitrophenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(4-aminophenyl)carbamate: A reduction product of benzyl N-(4-nitrophenyl)carbamate.

    4-Nitrophenyl N-phenylcarbamate: Another carbamate derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl N-(4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJUOVCMNSVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305556
Record name Benzyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53821-12-8
Record name NSC171077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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